molecular formula C6H4BrN3 B2390491 2-Amino-4-bromonicotinonitrile CAS No. 1152617-15-6

2-Amino-4-bromonicotinonitrile

Cat. No.: B2390491
CAS No.: 1152617-15-6
M. Wt: 198.023
InChI Key: YHTGAADDVCCUGD-UHFFFAOYSA-N
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Description

2-Amino-4-bromonicotinonitrile is an organic compound with the molecular formula C6H4BrN3 It is a derivative of nicotinonitrile, featuring an amino group at the second position and a bromine atom at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-bromonicotinonitrile involves the bromination of 2-aminonicotinonitrile. The process typically includes dissolving 2-aminonicotinonitrile in acetic acid, followed by the addition of sodium carbonate and bromine. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.

Major Products:

  • Substitution reactions can yield various substituted nicotinonitriles.
  • Coupling reactions can produce biaryl compounds with potential applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Amino-4-bromonicotinonitrile has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers use it to study the interactions of brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • 2-Amino-5-bromonicotinonitrile
  • 2-Amino-6-bromonicotinonitrile
  • 4-Amino-2-bromonicotinonitrile

Comparison: 2-Amino-4-bromonicotinonitrile is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other brominated nicotinonitriles .

Biological Activity

2-Amino-4-bromonicotinonitrile (C6H4BrN3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of nicotinonitrile derivatives, which are known for their diverse chemical properties and therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

This compound is characterized by the presence of an amino group (-NH2), a bromine atom, and a nitrile group (-C≡N) attached to a pyridine ring. Its molecular structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results, particularly against Escherichia coli and Staphylococcus aureus . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity (MIC µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer activity. A series of experiments were conducted to assess its effects on various human tumor cell lines. Notably, the compound demonstrated significant antiproliferative effects against melanoma cells, leading to G2/M phase cell cycle arrest . The mechanism underlying this activity involves microtubule destabilization, which is crucial for proper mitotic spindle formation.

Case Study: Anticancer Efficacy
In a study involving the treatment of human melanoma cells with varying concentrations of this compound, researchers observed:

  • A dose-dependent increase in cell cycle arrest at G2/M phase.
  • Induction of apoptosis characterized by morphological changes in treated cells.
  • Inhibition of tubulin polymerization, which was confirmed through fluorescence microscopy .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. For antimicrobial effects, it likely disrupts essential cellular processes in bacteria. For anticancer effects, it interferes with microtubule dynamics during cell division, leading to cell cycle arrest and apoptosis.

Comparative Analysis

When compared to similar compounds within the nicotinonitrile class, such as 4-amino-5-bromonicotinonitrile and other brominated derivatives, this compound exhibits unique reactivity patterns and biological activities due to its specific substitution on the pyridine ring .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
4-Amino-5-bromonicotinonitrileLowModerate
4-Amino-5-chloronicotinonitrileModerateLow

Properties

IUPAC Name

2-amino-4-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGAADDVCCUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152617-15-6
Record name 2-amino-4-bromopyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of compound D7 (32 g, 122.2 mmol) in NH4OH (200 ml, 30% in water) and THF (200 ml) was heated at 100° C. for 12 h. in a PARR pressure vessel. After cooling, EtOAc was added. The organic layer was separated, washed with brine, dried (Na2SO4) and evaporated in vacuo. The solid residue thus obtained was triturated with DCM and then filtered off. The filtrate was evaporated in vacuo to yield compound D8 (6.5 g, 26.8%) as a white solid.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26.8%

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